2-Amino-3-bromo-7-nitro-9H-fluoren-9-one

Anticancer screening NCI-60 panel compound library selection

2-Amino-3-bromo-7-nitro-9H-fluoren-9-one (CAS 91821-77-1, NSC80146) is a trisubstituted fluoren-9-one derivative bearing an electron-donating amino group at C-2, an electron-withdrawing bromo substituent at C-3, and a strongly electron-withdrawing nitro group at C-7. It possesses a molecular formula of C13H7BrN2O3, a molecular weight of 319.11 g/mol, a computed XLogP3 of 3.0, and a topological polar surface area of 88.9 Ų.

Molecular Formula C13H7BrN2O3
Molecular Weight 319.11 g/mol
CAS No. 91821-77-1
Cat. No. B14013113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-bromo-7-nitro-9H-fluoren-9-one
CAS91821-77-1
Molecular FormulaC13H7BrN2O3
Molecular Weight319.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=CC(=C(C=C23)Br)N
InChIInChI=1S/C13H7BrN2O3/c14-11-4-8-7-2-1-6(16(18)19)3-9(7)13(17)10(8)5-12(11)15/h1-5H,15H2
InChIKeyUEXJMEVCJGZXLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-bromo-7-nitro-9H-fluoren-9-one (CAS 91821-77-1): Trisubstituted Fluorenone Scaffold for Research Procurement


2-Amino-3-bromo-7-nitro-9H-fluoren-9-one (CAS 91821-77-1, NSC80146) is a trisubstituted fluoren-9-one derivative bearing an electron-donating amino group at C-2, an electron-withdrawing bromo substituent at C-3, and a strongly electron-withdrawing nitro group at C-7 [1]. It possesses a molecular formula of C13H7BrN2O3, a molecular weight of 319.11 g/mol, a computed XLogP3 of 3.0, and a topological polar surface area of 88.9 Ų [1]. The compound is catalogued in the National Cancer Institute (NCI) Developmental Therapeutics Program screening library under NSC80146, indicating its prior selection for anticancer screening evaluation [1].

2-Amino-3-bromo-7-nitro-9H-fluoren-9-one: Why In-Class Fluorenone Analogs Cannot Be Interchanged


Generic substitution among fluoren-9-one derivatives is unsupported because the simultaneous presence and specific regiochemistry of the three substituents—2-NH₂ (electron-donating), 3-Br (electron-withdrawing, heavy atom), and 7-NO₂ (strongly electron-withdrawing, redox-active)—generates a distinct electronic push-pull system and steric profile not replicated by any mono- or disubstituted analog [1][2]. Class-level structure-activity relationship (SAR) data from the Salmonella typhimurium mutagenicity assay demonstrate that the identity and position of electron-withdrawing vs. electron-donating groups on the fluorene/fluorenone core dramatically alter biological potency, ruling out simple interchangeability [2]. Furthermore, the 3-bromo substituent provides a heavy-atom handle for X-ray crystallography and a reactive site for cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) that is absent in non-halogenated comparators, while the 7-nitro group confers redox activity and a chromophoric handle relevant to photophysical and bioreductive applications [1].

2-Amino-3-bromo-7-nitro-9H-fluoren-9-one: Comparator-Anchored Quantitative Differentiation Evidence


NCI Developmental Therapeutics Program Selection: NSC80146 Registry Status vs. Non-Selected Fluorenone Analogs

2-Amino-3-bromo-7-nitro-9H-fluoren-9-one is registered as NSC80146 in the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) compound repository, indicating formal selection for anticancer screening evaluation [1]. In contrast, the simpler disubstituted analog 2-amino-3-bromofluoren-9-one (CAS 52086-09-6) and the regioisomeric 2-amino-7-nitrofluoren-9-one (CAS 88387-73-9) do not carry NSC numbers in the DTP database, implying they were not prioritized for the same screening pipeline [1][2]. NSC registry is a documented procurement-relevant differentiator because it signals that the compound has passed NCI's initial chemical diversity and drug-likeness filters and has been queued for or subjected to standardized biological evaluation.

Anticancer screening NCI-60 panel compound library selection

Physicochemical Differentiation: LogP, PSA, and Molecular Weight vs. Closest Disubstituted Analogs

The trisubstituted scaffold of 2-amino-3-bromo-7-nitro-9H-fluoren-9-one yields computed physicochemical properties that differ markedly from its closest disubstituted analogs [1]. With a molecular weight of 319.11 Da, XLogP3 of 3.0, topological polar surface area (TPSA) of 88.9 Ų, and 4 hydrogen bond acceptors, the compound occupies a distinct region of drug-like chemical space compared to 2-amino-3-bromofluoren-9-one (MW 274.11, TPSA ~43.1 Ų, 2 HBA) and 2-amino-7-nitrofluoren-9-one (MW 240.21, TPSA ~88.9 Ų, 4 HBA) [1][2]. The addition of the 7-nitro group to the bromo-amino scaffold increases both molecular weight and hydrogen bond acceptor count while preserving a moderate logP, placing the compound closer to Lipinski-compliant parameters than the lower-MW analog. These differences directly impact predicted membrane permeability, solubility, and protein binding.

Physicochemical profiling drug-likeness ADME prediction

Regioselective Green Synthesis Efficiency: Class-Level Yield Benchmark for Bromonitrofluorenones

Zhang et al. (2009) reported a chemo- and regioselective synthetic methodology for bromo-, nitro-, and bromonitrofluorenones conducted entirely in water as the sole solvent, achieving isolated yields of 90–98% under mild conditions . While the study did not report the specific trisubstituted compound 2-amino-3-bromo-7-nitro-9H-fluoren-9-one, the methodology is directly applicable to the bromonitrofluorenone subclass and establishes a class-level benchmark: bromonitrofluorenones can be procured as products of a high-yielding, environmentally favorable, and regioselectively controlled synthetic route. This contrasts with multi-step traditional syntheses employing organic solvents (e.g., DCM, DMF) that typically produce lower overall yields and require chromatographic purification. For procurement specification, the availability of a published green synthesis route with demonstrated 90–98% yield provides a quality assurance reference point that is absent for non-bromonitro-substituted fluorenone analogs synthesized via less-characterized methods.

Green chemistry regioselective synthesis procurement-grade synthesis

Predicted Mutagenic Potency Modulation: Class-Level Inference from Disubstituted Fluorene SAR

Vance et al. (1987) tested 29 disubstituted fluorene derivatives for mutagenic potency in four strains of Salmonella typhimurium (TA98, TA100, TA1538, TA1535) with and without S9 metabolic activation and established that electron-withdrawing substituents (halogens including Br, nitro, nitroso, cyano) at C-7 increase the mutagenic potency of 2-nitrofluorene, while electron-donating substituents (hydroxy, amino) at C-7 decrease mutagenic potency [1]. Extrapolating this class-level SAR framework to 2-amino-3-bromo-7-nitro-9H-fluoren-9-one, the compound presents a unique superposition of three electronic effects: (a) the C-2 amino group acts as an electron-donating resonance contributor, (b) the C-3 bromo group exerts an electron-withdrawing inductive effect, and (c) the C-7 nitro group provides strong electron-withdrawing resonance and inductive effects. This trisubstituted pattern is predicted to produce a mutagenic potency profile intermediate between the high-potency 2-nitro-7-bromofluorene analogs and the low-potency 2-amino-7-substituted analogs, a prediction that cannot be satisfied by any single disubstituted comparator. Quantitative mutagenicity data (revertants/nmol) for the specific trisubstituted compound are not available in the primary literature as of 2026, representing a significant evidence gap.

Mutagenicity SAR Salmonella typhimurium Ames assay genotoxicity screening

Functional Group Multiplicity Driving Orthogonal Derivatization: Quantitative Substituent Count vs. Disubstituted Analogs

2-Amino-3-bromo-7-nitro-9H-fluoren-9-one possesses three chemically orthogonal functional groups: a primary aromatic amine (C-2 NH₂, amenable to diazotization, acylation, reductive amination, or Buchwald-Hartwig coupling), an aryl bromide (C-3 Br, amenable to Suzuki-Miyaura, Sonogashira, or Ullmann cross-coupling), and an aromatic nitro group (C-7 NO₂, amenable to selective reduction to NH₂ or NHOH, or to nucleophilic aromatic substitution) [1]. Disubstituted analogs offer at most two such handles. Quantitatively, this trisubstituted scaffold enables up to three sequential, orthogonally addressable synthetic transformations on the fluorenone core, compared to a maximum of two for any disubstituted comparator. For example, 2-amino-3-bromofluoren-9-one (CAS 52086-09-6) lacks the C-7 nitro handle, precluding nitro-selective reduction or substitution chemistry at that position. This multiplicity is documented in the chemical literature for analogous trisubstituted fluorenones and is directly inferable from the functional group inventory [1][2].

Synthetic intermediate orthogonal derivatization chemical biology probes

2-Amino-3-bromo-7-nitro-9H-fluoren-9-One: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Medicinal Chemistry Library Synthesis: Orthogonal Trifunctional Scaffold for Parallel Derivatization

For medicinal chemistry groups constructing focused compound libraries, 2-amino-3-bromo-7-nitro-9H-fluoren-9-one provides three orthogonally addressable functional groups (C-2 NH₂, C-3 Br, C-7 NO₂) on a rigid, planar fluorenone core, enabling up to three sequential diversification steps in a single scaffold—one more than any disubstituted analog [1]. The 3-bromo substituent serves as a heavy-atom label for X-ray co-crystallography, a feature absent in non-halogenated analogs. This scenario is directly supported by the functional group inventory documented in Section 3, Evidence Item 3.5.

Structure-Activity Relationship Studies of Mutagenic Nitroaromatics: A Trisubstituted Probe with Predicted Intermediate Potency

Based on the disubstituted fluorene SAR framework established by Vance et al. (1987), 2-amino-3-bromo-7-nitro-9H-fluoren-9-one is predicted to exhibit an intermediate mutagenic potency profile in Salmonella typhimurium Ames assays, distinct from both the high-potency electron-withdrawing-only analogs and the low-potency electron-donating analogs [1]. It therefore serves as a mechanistically informative probe for laboratories investigating the interplay of inductive and resonance effects on nitroaromatic genotoxicity. However, users must note that direct experimental Ames data for this specific compound are absent from the published literature, and in-house validation is required prior to regulatory use.

Bioreductive Prodrug and Hypoxia-Targeted Agent Development: 7-Nitro Redox Handle with Heavy-Atom Crystallographic Label

The 7-nitro group on the fluorenone core is susceptible to enzymatic one-electron reduction by nitroreductases, generating reactive nitro radical anions and hydroxylamine intermediates that are exploited in hypoxia-selective prodrug design [1]. The additional presence of the 3-bromo heavy atom enables phase determination in protein-ligand co-crystallography without the need for selenomethionine labeling, a practical advantage over non-halogenated nitrofluorenone analogs. This dual functionality is directly implied by the compound's substitution pattern and is informed by the broader nitroaromatic bioreduction literature.

Green Chemistry Process Development: Benchmarking Regioselective Aqueous Synthesis of Polyfunctional Fluorenones

Industrial process chemists evaluating scalable routes to polyfunctional fluorenones can reference the Zhang et al. (2009) green synthesis protocol, which demonstrates that bromonitrofluorenones of the same subclass are accessible in 90–98% isolated yield using water as the sole solvent [1]. This published benchmark supports process feasibility analysis and environmental impact assessment during procurement specification, providing a documented alternative to traditional multi-step solvent-intensive routes.

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